molecular formula C18H39N3O B1214293 N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea CAS No. 54-54-6

N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea

Cat. No.: B1214293
CAS No.: 54-54-6
M. Wt: 313.5 g/mol
InChI Key: PNRXGUVIQVEQMN-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea is a synthetic organic compound with the molecular formula C18H39N3O. It is characterized by the presence of multiple alkyl groups attached to the nitrogen atoms, making it a highly branched urea derivative. This compound is not naturally occurring and is typically synthesized for specific industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea typically involves the reaction of diisopropylamine, isoamylamine, and diethylaminoethyl chloride with urea. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The general reaction scheme is as follows:

    Step 1: Diisopropylamine and isoamylamine are reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate amines.

    Step 2: The intermediate amines are then reacted with urea under reflux conditions to form N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea.

Industrial Production Methods

In an industrial setting, the production of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups attached to the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various alkyl halides or other electrophiles; reactions are performed under basic or acidic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized alkyl groups.

    Reduction: Formation of amine derivatives with reduced alkyl groups.

    Substitution: Formation of new urea derivatives with substituted alkyl groups.

Scientific Research Applications

N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea
  • N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea hydrochloride
  • N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea sulfate

Uniqueness

N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea is unique due to its specific combination of alkyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be effective.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-1-(3-methylbutyl)-3,3-di(propan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N3O/c1-9-19(10-2)13-14-20(12-11-15(3)4)18(22)21(16(5)6)17(7)8/h15-17H,9-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRXGUVIQVEQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CCC(C)C)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202305
Record name P-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-54-6
Record name P-286
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIISOPROPYL-N'-ISOPENTYL-N'-DIETHYLAMINOETHYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y29OWS6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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